molecular formula C14H28N2SSn B13537845 5-(Tributylstannyl)-1,2,4-thiadiazole

5-(Tributylstannyl)-1,2,4-thiadiazole

Cat. No.: B13537845
M. Wt: 375.2 g/mol
InChI Key: HRZZSHKYXCRTMC-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)-1,2,4-thiadiazole is an organotin compound that features a thiadiazole ring substituted with a tributylstannyl group This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tributylstannyl)-1,2,4-thiadiazole typically involves the reaction of a thiadiazole derivative with a tributylstannyl reagent. One common method includes the use of tributylstannyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Tributylstannyl)-1,2,4-thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.

    Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl iodides can yield aryl-substituted thiadiazoles .

Scientific Research Applications

5-(Tributylstannyl)-1,2,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tributylstannyl)-1,2,4-thiadiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tributylstannyl)-1,2,4-thiadiazole is unique due to the combination of the thiadiazole ring and the tributylstannyl group

Properties

Molecular Formula

C14H28N2SSn

Molecular Weight

375.2 g/mol

IUPAC Name

tributyl(1,2,4-thiadiazol-5-yl)stannane

InChI

InChI=1S/3C4H9.C2HN2S.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1H;

InChI Key

HRZZSHKYXCRTMC-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NS1

Origin of Product

United States

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